1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid
Overview
Description
1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid is a synthetic organic compound with the molecular formula C({14})H({19})NO(_{4})S and a molecular weight of 297.37 g/mol . This compound is notable for its structural complexity, featuring a piperidine ring substituted with a carboxylic acid group and a phenyl ring bearing methyl and methylsulfonyl substituents. It is primarily used in research settings, particularly in the fields of chemistry and pharmacology.
Mechanism of Action
Target of Action
Similar compounds have been used to prepare heterocyclic diaryl compounds as selective cox-2 inhibitors , and for the synthesis of antibiotic nitroxoline derivatives for cathepsin B inhibition, sphingosine-1-phosphate receptor agonists, RhoA inhibitors for cardiovascular disease therapy, and alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors .
Mode of Action
It is suggested that the compound may interact with its targets to inhibit their activity, leading to downstream effects .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may affect pathways related to inflammation (via cox-2 inhibition), lysosomal degradation (via cathepsin b inhibition), sphingolipid signaling (via sphingosine-1-phosphate receptor agonism), cardiovascular function (via rhoa inhibition), and gene expression (via hdac inhibition) .
Result of Action
Based on the potential targets, it can be inferred that the compound may have anti-inflammatory, antibiotic, cardiovascular, and gene regulatory effects .
Biochemical Analysis
Biochemical Properties
1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as a partial agonist of the GABA A receptor . This interaction modulates the receptor’s ion channel activity, affecting neurotransmission and potentially offering therapeutic benefits for neurological disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its partial agonist activity at the GABA A receptor involves binding to the receptor’s active site, inducing conformational changes that modulate ion channel activity . This mechanism of action can lead to either inhibition or activation of downstream signaling pathways, depending on the cellular context and receptor subtype.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor such as 4-piperidone, the piperidine ring is constructed through reductive amination or other cyclization methods.
Introduction of the Phenyl Group: The phenyl ring is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the piperidine derivative in the presence of a Lewis acid catalyst.
Substitution Reactions: The methyl and methylsulfonyl groups are introduced through electrophilic aromatic substitution reactions. Methylation can be achieved using methyl iodide and a base, while the methylsulfonyl group is typically introduced using methylsulfonyl chloride under basic conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation of the piperidine ring, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH(_4)), dry ether.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Conversion of the carboxylic acid to an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1-[2-Methyl-4-(methylthio)phenyl]piperidine-4-carboxylic acid: Similar structure but with a methylthio group instead of a methylsulfonyl group.
1-[2-Methyl-4-(methylamino)phenyl]piperidine-4-carboxylic acid: Contains a methylamino group instead of a methylsulfonyl group.
1-[2-Methyl-4-(methoxy)phenyl]piperidine-4-carboxylic acid: Features a methoxy group in place of the methylsulfonyl group.
Uniqueness
1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased polarity and the ability to participate in specific chemical reactions. This makes it particularly useful in applications where these properties are advantageous, such as in the design of drugs with improved solubility and bioavailability.
Properties
IUPAC Name |
1-(2-methyl-4-methylsulfonylphenyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-10-9-12(20(2,18)19)3-4-13(10)15-7-5-11(6-8-15)14(16)17/h3-4,9,11H,5-8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUXRYMPVFPNCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)N2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001167360 | |
Record name | 1-[2-Methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001167360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-48-8 | |
Record name | 1-[2-Methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942474-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-Methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001167360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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